Cas no 902278-04-0 (2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)

2-6-Chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chloro-substituted quinoline core coupled with a toluenesulfonyl group and an N-phenylacetamide moiety, which may confer selective biological activity. The compound’s design suggests utility as an intermediate or scaffold for developing enzyme inhibitors or receptor modulators, particularly in therapeutic areas requiring targeted molecular interactions. Its well-defined chemical properties, including stability and reactivity, make it suitable for further derivatization or mechanistic studies. The presence of multiple functional groups allows for precise structural modifications, enhancing its versatility in drug discovery and biochemical research.
2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide structure
902278-04-0 structure
Product name:2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
CAS No:902278-04-0
MF:C24H19ClN2O4S
MW:466.936663866043
CID:6020996
PubChem ID:20869226

2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide
    • 2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
    • 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-phenylacetamide
    • VU0626344-1
    • 2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
    • F3407-1999
    • AKOS001821730
    • 902278-04-0
    • Inchi: 1S/C24H19ClN2O4S/c1-16-7-10-19(11-8-16)32(30,31)22-14-27(15-23(28)26-18-5-3-2-4-6-18)21-12-9-17(25)13-20(21)24(22)29/h2-14H,15H2,1H3,(H,26,28)
    • InChI Key: JWJLCJIIECLASX-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CN1C2=C(C=C(Cl)C=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 466.0754060g/mol
  • Monoisotopic Mass: 466.0754060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 839
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.9Ų
  • XLogP3: 4.6

2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1999-10μmol
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1999-100mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
100mg
$248.0 2023-09-10
Life Chemicals
F3407-1999-75mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
75mg
$208.0 2023-09-10
Life Chemicals
F3407-1999-10mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
10mg
$79.0 2023-09-10
Life Chemicals
F3407-1999-50mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
50mg
$160.0 2023-09-10
Life Chemicals
F3407-1999-25mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
25mg
$109.0 2023-09-10
Life Chemicals
F3407-1999-15mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
15mg
$89.0 2023-09-10
Life Chemicals
F3407-1999-1mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1999-2μmol
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1999-3mg
2-[6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
902278-04-0
3mg
$63.0 2023-09-10

Additional information on 2-6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

Compound CAS No. 902278-04-0: 2,6-Chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide

The compound with CAS No. 902278-04-0, named 2,6-chloro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of quinolone derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Quinoline derivatives have long been recognized for their structural versatility and ability to interact with various biological targets. The presence of the sulfonyl group in this compound adds to its chemical complexity and enhances its pharmacokinetic properties. Recent studies have highlighted the importance of sulfonylated quinolines in modulating enzyme activity and receptor binding, making them promising candidates for therapeutic interventions.

The N-phenylacetamide moiety in this compound plays a crucial role in stabilizing the molecule's conformation and improving its solubility. This feature is particularly advantageous in drug design, where solubility is a critical factor for bioavailability. Additionally, the chlorine substituents at positions 2 and 6 of the quinoline ring contribute to the molecule's electronic properties, potentially enhancing its ability to interact with biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. For instance, molecular docking studies have revealed that this compound exhibits strong binding to certain kinases and proteases, suggesting its potential as an inhibitor in disease-related pathways. Furthermore, experimental studies have demonstrated that this compound displays antiproliferative activity against several cancer cell lines, indicating its potential role in oncology.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinoline skeleton, followed by functionalization with the sulfonyl and acetamide groups. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for preclinical testing.

One of the most intriguing aspects of this compound is its bioisosteric potential. By replacing certain functional groups with bioisosteric equivalents, researchers can explore a wide range of biological activities while maintaining structural similarity to known active compounds. This approach has been instrumental in expanding the pharmacological profile of quinoline derivatives and has opened new avenues for drug discovery.

In terms of applications, this compound has shown promise in several therapeutic areas. For example, its ability to inhibit inflammatory pathways makes it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis. Additionally, its antiviral properties suggest that it could be developed into a novel antiviral agent targeting emerging pathogens.

Recent research has also focused on understanding the metabolic stability of this compound. Studies using in vitro models have revealed that the molecule undergoes minimal phase I metabolism, which is a desirable trait for drugs aiming for oral administration. However, further investigations are required to assess its pharmacokinetics in vivo and optimize its bioavailability.

The development of this compound represents a significant milestone in the field of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound holds great promise for advancing medical science and improving human health.

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